

# Synthesized 3'-Fucosyllactose: A Comprehensive Safety and Non-Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025



A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the safety and non-toxicity data for synthesized **3'-Fucosyllactose** (3'-FL), a human-identical milk oligosaccharide (HiMO), with relevant benchmarks and alternative prebiotics. The data presented is derived from a comprehensive review of publicly available safety assessments from regulatory bodies and peer-reviewed toxicological studies.

## **Executive Summary**

Synthesized **3'-Fucosyllactose**, produced via fermentation using genetically modified strains of Escherichia coli, has been rigorously evaluated for its safety. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have reviewed extensive data and have not raised safety concerns for its intended uses in infant formula, food for special medical purposes, and as a general food ingredient.[1][2][3] The toxicological data consistently demonstrates a lack of genotoxicity, acute oral toxicity, and subchronic toxicity at high dose levels.

## **Comparative Safety Data**

The safety of synthesized 3'-FL has been established through a battery of standard toxicological tests. The results are summarized below in comparison to other relevant compounds where applicable.



| Toxicological<br>Endpoint                          | Synthesized 3'-<br>Fucosyllactose (3'-<br>FL)                               | 2'-O-Fucosyllactose<br>(2'-FL) (Alternative<br>HiMO) | Fructooligosaccharid<br>e (FOS) (Alternative<br>Prebiotic) |
|----------------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------|------------------------------------------------------------|
| Acute Oral Toxicity (Rodent)                       | No adverse effects<br>observed at 5000<br>mg/kg body weight.                | No adverse effects reported.                         | Generally Recognized as Safe (GRAS).                       |
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test) | Negative for mutagenic activity.[4]                                         | Non-mutagenic.                                       | Generally considered non-mutagenic.                        |
| In Vitro Chromosomal<br>Aberration Test            | No evidence of clastogenic activity.                                        | No evidence of clastogenic activity.                 | Not applicable for direct comparison.                      |
| In Vivo Micronucleus<br>Test (Rodent)              | Negative for genotoxic effects.                                             | Negative for genotoxic effects.                      | Not applicable for direct comparison.                      |
| Subchronic Oral<br>Toxicity (90-day,<br>Rodent)    | No Observed Adverse<br>Effect Level (NOAEL)<br>of 4000 mg/kg bw/day.<br>[5] | NOAEL of 5000 mg/kg<br>bw/day.                       | Used as a safe reference control in some HiMO studies. [5] |

# **Detailed Experimental Protocols**

The safety of synthesized 3'-FL is supported by studies conducted according to internationally recognized guidelines.

#### **Bacterial Reverse Mutation Assay (Ames Test)**

- Principle: This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
- Methodology: The tester strains are exposed to 3'-FL with and without a metabolic activation system (S9 mix). Following exposure, the bacteria are plated on a minimal medium. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.



 Results for 3'-FL: Synthesized 3'-FL did not induce a significant increase in revertant colonies in any of the tested bacterial strains, with or without metabolic activation, demonstrating a lack of mutagenic potential.[4][5]

#### In Vitro Mammalian Chromosomal Aberration Test

- Principle: This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.[6][7][8][9]
- Methodology: Cultured mammalian cells (e.g., human lymphocytes or Chinese Hamster
  Ovary cells) are exposed to various concentrations of 3'-FL, both with and without metabolic
  activation. After a suitable incubation period, the cells are harvested, and metaphase
  chromosomes are examined for structural aberrations.
- Results for 3'-FL: No statistically significant increase in chromosomal aberrations was observed in cells treated with 3'-FL compared to controls.[4]

#### In Vivo Mammalian Erythrocyte Micronucleus Test

- Principle: This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.
- Methodology: Rodents are administered 3'-FL, typically via oral gavage, at multiple dose levels. Bone marrow or peripheral blood is collected at specific time points, and immature erythrocytes are analyzed for the frequency of micronucleated cells.
- Results for 3'-FL: Administration of 3'-FL did not result in a significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals, indicating no in vivo genotoxic activity.[4]

## 90-Day Subchronic Oral Toxicity Study in Neonatal Rats

- Principle: This study evaluates the potential adverse effects of repeated oral administration
  of a substance over a 90-day period in a neonatal animal model, which is relevant for infant
  formula applications.
- Methodology: Neonatal rats are administered 3'-FL daily by gavage from postnatal day 7 at various dose levels.[5] A control group and often a reference group (e.g., receiving



Fructooligosaccharide) are included.[5] Throughout the study, clinical observations, body weight, food consumption, and various hematological and clinical chemistry parameters are monitored. At the end of the study, a full histopathological examination is performed.

Results for 3'-FL: There were no adverse effects related to the administration of 3'-FL
observed at doses up to 4000 mg/kg body weight/day.[5] This dose was established as the
No Observed Adverse Effect Level (NOAEL).[5]

# Visualized Experimental Workflow and Safety Assessment Logic

The following diagrams illustrate the typical workflow for safety assessment and the logical framework for establishing the non-toxicity of synthesized 3'-FL.

Standard Safety Assessment Workflow for **3'-Fucosyllactose**.



Click to download full resolution via product page

Logical Framework for Validating 3'-FL Safety.

#### Conclusion

The comprehensive toxicological data available for synthesized **3'-Fucosyllactose** consistently supports its safety and non-toxicity for its intended uses. The manufacturing process yields a high-purity product that is structurally identical to the 3'-FL found in human milk.[10] Rigorous testing, following international guidelines, has demonstrated no evidence of genotoxicity or adverse effects in subchronic toxicity studies at levels significantly higher than anticipated human consumption. These findings have been independently reviewed and accepted by major regulatory bodies, providing a strong foundation for its use in various food and nutritional applications.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety of 3-fucosyllactose (3-FL) produced by a derivative strain of Escherichia coli BL21 (DE3) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of 3-fucosyllactose (3-FL) produced by a derivative strain of Escherichia coli K-12 DH1 as a novel food pursuant to Regulation (EU) 2015/2283 | EFSA [efsa.europa.eu]
- 3. Safety of 3-FL (3-Fucosyllactose) as a novel food pursuant to Regulation (EU) 2015/2283 |
   EFSA [efsa.europa.eu]
- 4. Safety assessment of the biotechnologically produced human-identical milk oligosaccharide 3-Fucosyllactose (3-FL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neonatal subchronic toxicity and in vitro genotoxicity studies of the human-identical milk oligosaccharide 3-fucosyllactose PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Test No. 473: In vitro Mammalian Chromosome Aberration Test | OECD [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. In Vitro Mammalian Chromosomal Aberration Test Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. fda.gov [fda.gov]
- To cite this document: BenchChem. [Synthesized 3'-Fucosyllactose: A Comprehensive Safety and Non-Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15342076#validating-the-safety-and-non-toxicity-of-synthesized-3-fucosyllactose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com